

Electrophilic and nucleophilic sites of 3-Iodo-N-methyl-benzenamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-N-methyl-benzenamine**

Cat. No.: **B1600550**

[Get Quote](#)

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of **3-Iodo-N-methyl-benzenamine**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical reactivity of **3-Iodo-N-methyl-benzenamine**, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's electronic architecture, identifies its key reactive centers, and provides practical insights into its application in synthetic protocols.

Introduction: The Duality of 3-Iodo-N-methyl-benzenamine

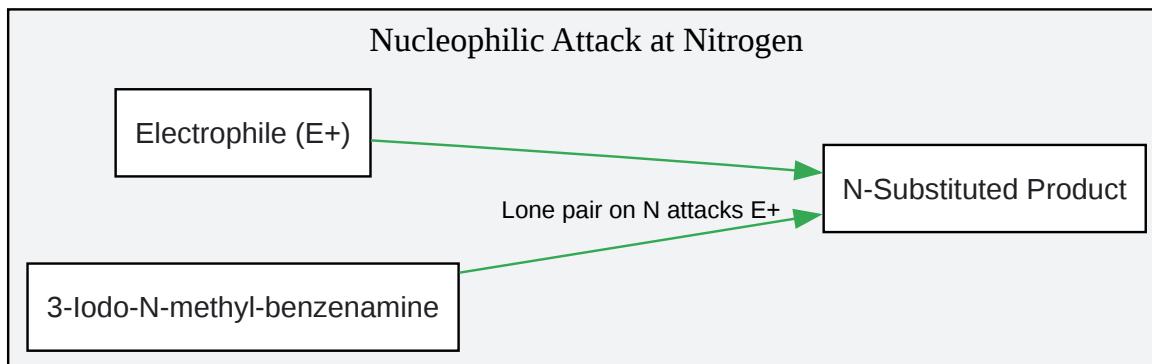
3-Iodo-N-methyl-benzenamine (C_7H_8IN) is a disubstituted aniline derivative that possesses a unique combination of functional groups: a nucleophilic N-methylamino group and an electrophilic carbon-iodine bond. This duality makes it a valuable intermediate, particularly in the synthesis of complex molecular scaffolds for pharmaceuticals and advanced materials. The strategic placement of the iodo and N-methylamino groups at the meta position on the benzene ring governs its reactivity, offering distinct pathways for chemical modification.

Table 1: Physicochemical Properties of **3-Iodo-N-methyl-benzenamine**

Property	Value
CAS Number	61829-42-3 [1]
Molecular Formula	C ₇ H ₈ IN
Molecular Weight	233.05 g/mol [2]
Appearance	Not specified, likely an oil or low-melting solid
Synonyms	3-Iodo-N-methylaniline

Analysis of Reactive Sites: A Tale of Two Centers

The reactivity of **3-Iodo-N-methyl-benzenamine** is dictated by the electronic interplay between the N-methylamino group, the iodine atom, and the aromatic ring. This creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic character.


The Nucleophilic Nitrogen Center

The primary nucleophilic site is the nitrogen atom of the N-methylamino group. The lone pair of electrons on the nitrogen atom makes it a potent Lewis base, readily donating this pair to form new covalent bonds with electrophiles.[\[3\]](#)[\[4\]](#)

- Inductive and Resonance Effects: The methyl group attached to the nitrogen is weakly electron-donating through induction, slightly increasing the electron density on the nitrogen. More significantly, the nitrogen's lone pair can be delocalized into the π -system of the benzene ring through resonance, which activates the ring towards electrophilic substitution. However, the nitrogen atom itself remains the most basic and nucleophilic site for reactions with a wide range of electrophiles.

Common reactions involving the nucleophilic nitrogen include:

- N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- N-Alkylation: Reaction with alkyl halides to form tertiary amines.
- N-Arylation: Buchwald-Hartwig amination to form triarylamines.

[Click to download full resolution via product page](#)

Caption: General workflow of nucleophilic attack by the nitrogen center.

The Electrophilic Carbon-Iodine Center

The carbon atom at the C3 position, bonded to the iodine, is the molecule's primary electrophilic site. This electrophilicity arises from two key factors:

- **Polarization:** Although carbon and iodine have similar electronegativities, the C-I bond is polarizable. The large size of the iodine atom makes the electron cloud diffuse and easily distorted, rendering the attached carbon atom susceptible to nucleophilic attack.
- **Excellent Leaving Group:** The iodide ion (I^-) is an exceptionally good leaving group due to its large size and the stability of the resulting anion. This property is the cornerstone of the molecule's utility in cross-coupling reactions.

The C-I bond is the workhorse for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed reactions. The value of aryl iodides as precursors in coupling reactions is well-established due to the reactivity of the carbon-iodine bond.^[5]

- **Palladium-Catalyzed Cross-Coupling:** This is the most significant application of the electrophilic C-I bond. Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination proceed via an oxidative addition step where a low-valent palladium catalyst inserts into the C-I bond. The electron-withdrawing nature of a substituent can make the aryl iodide more reactive towards this rate-determining oxidative addition step.
^[6]

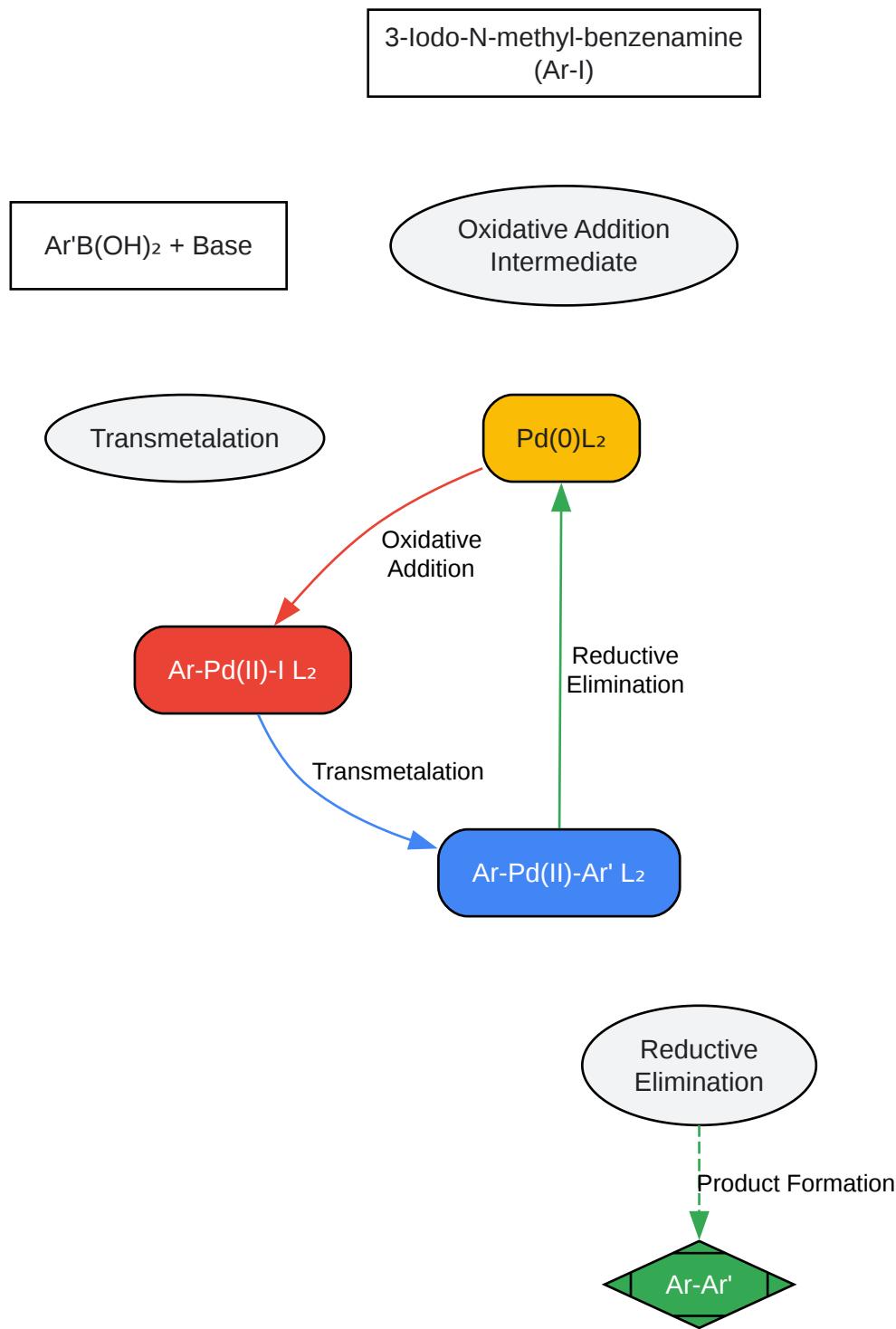
Synthetic Applications and Protocols

The dual reactivity of **3-Iodo-N-methyl-benzenamine** allows for sequential or orthogonal synthetic strategies. A reaction at one site can be performed while leaving the other site intact for subsequent transformations.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide. The protocol below is a representative example for coupling **3-Iodo-N-methyl-benzenamine** with a boronic acid.

Objective: To synthesize 3-(Aryl)-N-methyl-benzenamine.


Materials:

- **3-Iodo-N-methyl-benzenamine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Triphenylphosphine (PPh_3 , 8 mol%) or other suitable phosphine ligand
- Potassium carbonate (K_2CO_3 , 2.0 equiv)
- Toluene/Water (4:1 mixture)

Step-by-Step Methodology:

- Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add **3-Iodo-N-methyl-benzenamine**, the arylboronic acid, and potassium carbonate.
- Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the solvent to form the active $\text{Pd}(0)$ catalyst *in situ*. Add this catalyst mixture to the reaction flask.

- Solvent Addition & Degassing: Add the toluene/water solvent mixture. Seal the flask and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
- Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(Aryl)-N-methyl-benzenamine.

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Electrophilic Aromatic Substitution

While the C-I bond and the nitrogen atom are the primary reactive sites, the aromatic ring can also participate in reactions. The directing effects of the two substituents must be considered:

- -NHMe group: A strongly activating, ortho, para-directing group.
- -I group: A deactivating, ortho, para-directing group.

The powerful activating effect of the N-methylamino group dominates. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts) will preferentially occur at the positions ortho and para to the -NHMe group (C2, C4, and C6). Steric hindrance from the adjacent iodine atom may disfavor substitution at the C2 position, making C4 and C6 the most likely sites for electrophilic attack.

Conclusion

3-Iodo-N-methyl-benzenamine is a molecule of significant synthetic utility, characterized by a clear demarcation of its nucleophilic and electrophilic centers. The nitrogen atom serves as a classical nucleophile, while the carbon-iodine bond provides a robust and reliable electrophilic handle for modern cross-coupling chemistry. A thorough understanding of these reactive sites allows chemists to design elegant and efficient synthetic routes to complex target molecules, underscoring its importance as a versatile building block in the fields of medicinal chemistry and materials science.

References

- Benchchem. (n.d.). 3-iodo-N-methylbenzamide | 90434-01-8.
- Khan Academy. (2017, March 2). Identifying nucleophilic and electrophilic centers. YouTube.
- Chad's Prep. (2020, October 27). 6.4 Nucleophiles, Electrophiles, and Intermediates | Organic Chemistry. YouTube.
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- Chemcasts. (n.d.). Thermophysical Properties of 3-Iodo-4-methylbenzenamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Iodo-N-methyl-benzenamine 95% | CAS: 61829-42-3 | AChemBlock [achemblock.com]
- 2. chem-casts.com [chem-casts.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Electrophilic and nucleophilic sites of 3-Iodo-N-methyl-benzenamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600550#electrophilic-and-nucleophilic-sites-of-3-iodo-n-methyl-benzenamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com